![molecular formula C12H12N2O2S B2923842 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 536730-27-5](/img/structure/B2923842.png)
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Methacetin is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It’s also known by other names such as p-Acetanisidide, p-Methoxyacetanilide, and 4-Methoxyacetanilide .
Molecular Structure Analysis
The molecular structure of Methacetin can be represented by the SMILES stringCOc1ccc(NC(C)=O)cc1
. This indicates that the molecule contains a methoxy group (OCH3) and an acetamide group (NC©=O) attached to a benzene ring . Physical And Chemical Properties Analysis
Methacetin has a melting point of 128-130 °C .Scientific Research Applications
Cancer Therapeutics
The compound has been studied for its potential in treating triple-negative breast cancer (TNBC) . Researchers have used structural bioinformatics methods to identify promising EGFR/VEGFR-2 inhibitors from N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and its derivatives for TNBC treatment . This application is significant due to the aggressive nature of TNBC and the lack of effective targeted therapies.
Drug Development
The thiazole moiety present in the compound is a versatile standalone group that contributes to the development of various drugs and biologically active agents . Its presence in a compound can influence the compound’s reactivity and interaction with biological systems, potentially leading to the development of new medications.
Biochemical Pathway Modulation
Compounds containing the thiazole ring, such as N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, can behave unpredictably within physiological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors, thus offering a way to modulate biological processes .
Pharmacokinetics and Drug-likeness
The compound and its derivatives have been evaluated for their pharmacokinetic properties and drug-likeness potential. They have been found to meet ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements and do not violate Lipinski’s rule of five, which is a set of criteria for determining the drug-likeness of a compound .
Molecular Docking and Simulation
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been used in molecular docking studies to understand its interaction with target proteins. This application is crucial for predicting the binding affinity and stability of drug-receptor complexes, which is a key step in rational drug design .
Electronic Property Analysis
The electronic characteristics of the compound have been analyzed using density functional theory. Understanding the electronic properties is essential for designing compounds with desired reactivity and stability for various applications .
Future Directions
The future directions for research on “N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide” could include further exploration of its potential anticancer properties, given the reported activity of similar compounds . Additionally, more research could be done to understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as Methacetin , is a complex compound that interacts with various targets in the bodyIt has been suggested that it may interact with egfr and vegfr-2 .
Mode of Action
It is suggested that it may interact with its targets (egfr and vegfr-2) in a way that could potentially influence the progression of certain types of cancer .
Biochemical Pathways
Molecules containing a thiazole ring, like methacetin, can activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
It is suggested that all tested compounds met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
It is suggested that molecules containing a thiazole ring can behave unpredictably when entering physiological systems and reset the system differently .
properties
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8(15)13-12-14-11(7-17-12)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCBLMNNEARNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
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